molecular formula C13H12N2O2S B5854336 1,3-Bis(4-hydroxyphenyl)thiourea CAS No. 1473-33-2

1,3-Bis(4-hydroxyphenyl)thiourea

Cat. No.: B5854336
CAS No.: 1473-33-2
M. Wt: 260.31 g/mol
InChI Key: OXQMYTLVQRRPJB-UHFFFAOYSA-N
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Description

1,3-Bis(4-hydroxyphenyl)thiourea is an organosulfur compound with the molecular formula C13H12N2O2S It is a derivative of thiourea, where two phenolic groups are attached to the nitrogen atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-hydroxyphenyl)thiourea can be synthesized through the reaction of 4-aminophenol with thiourea. The reaction typically involves the following steps:

    Condensation Reaction: 4-aminophenol is reacted with thiourea in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.

The reaction conditions, including temperature and reaction time, can vary depending on the specific protocol used. Generally, the reaction is carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve larger-scale equipment and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-hydroxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like sodium borohydride.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-hydroxyphenyl)thiourea involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission.

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.

    Metal Chelation: As a ligand, it forms stable complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent processes.

Comparison with Similar Compounds

1,3-Bis(4-hydroxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1,3-Bis(3,4-dichlorophenyl)thiourea: This compound has similar structural features but different substituents on the phenyl rings, leading to variations in its chemical and biological properties.

    1,3-Bis(2-hydroxyphenyl)thiourea: The position of the hydroxyl groups affects the compound’s reactivity and interaction with molecular targets.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to form stable metal complexes and exhibit antioxidant and antimicrobial activities makes it a valuable compound for various applications.

Properties

IUPAC Name

1,3-bis(4-hydroxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-11-5-1-9(2-6-11)14-13(18)15-10-3-7-12(17)8-4-10/h1-8,16-17H,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQMYTLVQRRPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355546
Record name 1,3-bis(4-hydroxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1473-33-2
Record name 1,3-bis(4-hydroxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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